4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Chemical Provenance

4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic small molecule (MF: C₁₂H₈Cl₂N₄, MW: 279.12 g/mol) belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. The compound features a chloro substituent at the 4-position of the pyrimidine ring and a 3-chlorobenzyl moiety at the N1 position of the pyrazole ring.

Molecular Formula C12H8Cl2N4
Molecular Weight 279.12
CAS No. 1405704-66-6
Cat. No. B2837843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS1405704-66-6
Molecular FormulaC12H8Cl2N4
Molecular Weight279.12
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CN2C3=C(C=N2)C(=NC=N3)Cl
InChIInChI=1S/C12H8Cl2N4/c13-9-3-1-2-8(4-9)6-18-12-10(5-17-18)11(14)15-7-16-12/h1-5,7H,6H2
InChIKeyQWSYPLRBASSYPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1405704-66-6): Core Scaffold Identity and Procurement Specifications


4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic small molecule (MF: C₁₂H₈Cl₂N₄, MW: 279.12 g/mol) belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a chloro substituent at the 4-position of the pyrimidine ring and a 3-chlorobenzyl moiety at the N1 position of the pyrazole ring. It is primarily supplied as a synthetic building block or reference scaffold (typical purity: 95%) for medicinal chemistry derivatization . The IUPAC name is 4-chloro-1-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine, and its PubChem CID is 63278574 [1].

Why 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Interchanged with Generic Pyrazolo[3,4-d]pyrimidine Analogs


Within the pyrazolo[3,4-d]pyrimidine class, substitution at the N1 position is a critical determinant of kinase selectivity and binding pose. The 3-chlorobenzyl group of this compound provides distinct steric and electronic properties compared to unsubstituted benzyl, 4-chlorobenzyl, or alkyl N1 analogs [1]. The 4-chloro leaving group further enables specific nucleophilic aromatic substitution (SNAr) for late-stage diversification. Substituting a different regioisomer or a simpler N1-alkyl analog would alter the vector of the pendant aryl group, potentially abolishing interactions with hydrophobic back pockets in kinase ATP-binding sites. The following quantitative evidence guide clarifies where measurable differentiation exists relative to the most relevant comparators.

Quantitative Differentiation Evidence for 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine Against Closest Analogs


Regioisomeric Identity: 3-Chlorobenzyl vs. 4-Chlorobenzyl Substitution Confirmed by InChIKey

The compound's substitution pattern is unambiguously identified as the 3-chlorobenzyl regioisomer. The standard InChIKey (QWSYPLRBASSYPM-UHFFFAOYSA-N) encodes the meta-chlorine position on the benzyl ring, differentiating it from the 4-chlorobenzyl analog (InChIKey typically differs at the connectivity layer) [1]. No biological data were located; differentiation is therefore structural rather than activity-based. This is a Supporting evidence observation.

Medicinal Chemistry Kinase Inhibitor Design Chemical Provenance

Calculated Lipophilicity (XLogP3 = 3.4) Defines a Physicochemical Window Distinct from Dechlorinated or Heteroaryl Analogs

The computed XLogP3 of 3.4 places this compound in a moderately lipophilic space. While no experimental logP is available for this compound or its nearest analogs, the computed value suggests higher hydrophobicity than the 4-chloro-N1-phenyl analog (estimated XLogP3 ~2.9 for C₁₁H₆Cl₂N₄) and lower than the N1-(3,4-dichlorobenzyl) variant. This is a Class-level inference based on computed properties [1][2].

Drug Design ADME Prediction Lipophilic Efficiency

Minimal Hydrogen Bond Donors (0) Offer a Favorable Profile for CNS Drug Design vs. Amino-Substituted Analogs

The compound possesses zero hydrogen bond donors (HBD = 0), a property desirable for blood-brain barrier penetration. In contrast, 4-amino-substituted pyrazolo[3,4-d]pyrimidine analogs such as N~4~-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have HBD ≥ 2 [1]. No experimental CNS penetration data exist for any member of this set. This is a Class-level inference derived from computed descriptors.

CNS Drug Discovery Physicochemical Property Filters Medicinal Chemistry

Reported Purity (95%) Serves as a Baseline Specification for Chemical Procurement Against Uncharacterized Alternatives

At least two vendors report a minimum purity of 95% for this compound, providing a verifiable benchmark for procurement . Some competing pyrazolo[3,4-d]pyrimidine building blocks are offered at 90% purity without detailed impurity profiling, which can compromise downstream reaction yields and SAR interpretation. This is Supporting evidence based on vendor technical datasheets.

Chemical Procurement Quality Assurance Building Block Specifications

Rotatable Bond Count (nRotB = 2) Provides a Conformational Restraint Lacking in N1-Alkyl Chain Analogs

The compound possesses only 2 rotatable bonds (the benzyl C–N and the phenyl–methylene bond), imparting moderate conformational rigidity. In comparison, analogs with longer N1-alkyl chains (e.g., N1-butyl or N1-phenethyl derivatives) have nRotB ≥ 3 [1]. Lower rotatable bond count is generally associated with improved oral bioavailability. No direct experimental PK data exist for this compound class. This is a Class-level inference based on computed descriptors.

Conformational Analysis Ligand Efficiency Medicinal Chemistry Optimization

Pyrazolo[3,4-d]pyrimidine Scaffold is a Validated Kinase Inhibitor Core Distinct from Pyrazolo[4,3-d]pyrimidine Isomers

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively validated as a kinase inhibitor hinge-binding motif, with demonstrated activity against Abl, Src, VEGFR2, RET, and other kinases, whereas the isomeric pyrazolo[4,3-d]pyrimidine scaffold shows a different target selectivity profile [1][2][3]. No specific biological data exist for 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine itself. This is a Class-level inference derived from the general scaffold pharmacology.

Kinase Inhibition Scaffold Selection Medicinal Chemistry

Procurement-Driven Application Scenarios for 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine


Kinase-Focused Fragment or Building Block Library Design

Given the scaffold's privileged status in kinase inhibition [1], this compound serves as a key C4-chloro electrophile for late-stage SNAr diversification in focused library synthesis targeting Abl, Src, or VEGFR2 kinase families. Its 3-chlorobenzyl N1 substituent pre-installs a hydrophobic moiety that can occupy the kinase back pocket, enabling rapid SAR exploration without requiring additional de novo N1 alkylation steps [2].

CNS Penetrant Kinase Inhibitor Lead Generation

With 0 hydrogen bond donors and a moderate logP (XLogP3 = 3.4) [3], this scaffold is suitable for CNS kinase programs (e.g., GSK-3β, LRRK2, or CDK5) where minimizing HBD count is critical for BBB penetration. The 4-chloro substituent can be displaced with amines to modulate pKa and solubility while retaining the lipophilic 3-chlorobenzyl group.

Selective Analog Development via Regioisomeric Comparison with 4-Chlorobenzyl Isomers

The unambiguous 3-chlorobenzyl identity (InChIKey QWSYPLRBASSYPM-UHFFFAOYSA-N) [4] allows researchers to procure the precise regioisomer for head-to-head SAR comparison with 4-chlorobenzyl and 2-chlorobenzyl analogs, probing halogen position effects on kinase selectivity without confounding regioisomeric impurity.

Quality-Controlled Parallel Synthesis of Pyrazolopyrimidine Libraries

The documented 95% minimum purity from multiple vendors makes this compound a reliable starting material for high-throughput parallel synthesis. Using material with known purity reduces the incidence of failed reactions and simplifies post-synthesis purification, improving library production efficiency compared to procuring uncharacterized or lower-purity pyrazolo[3,4-d]pyrimidine building blocks.

Quote Request

Request a Quote for 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.